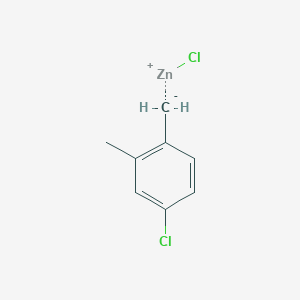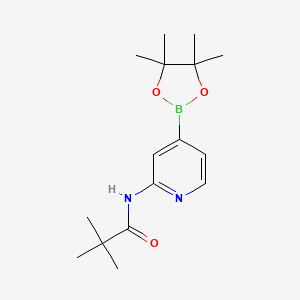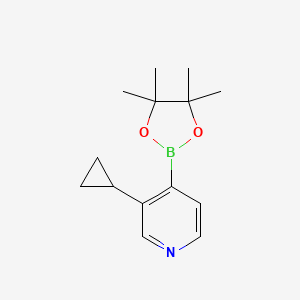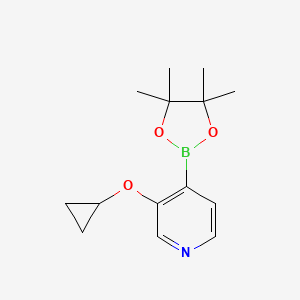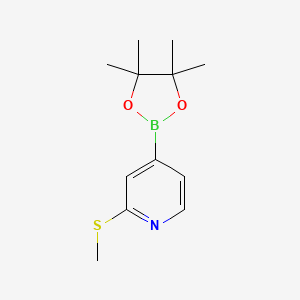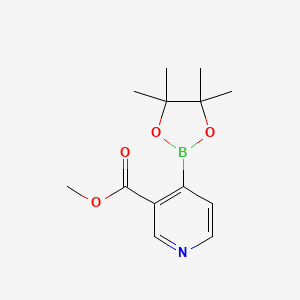
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as 3-MCPBA, is an organic compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone. It is a versatile reagent that is used in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 3-MCPBA has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is dependent on the reaction in which it is used. In general, the mechanism of action involves the formation of an organoboron or palladium complex. This complex can then react with other compounds to yield the desired product.
Biochemical and Physiological Effects
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating. It is also non-flammable and non-explosive.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments include its high reactivity, low cost, and ease of use. It is also non-toxic and non-irritating. The main limitation of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments is that it can be difficult to remove from the reaction mixture.
Orientations Futures
The future directions for 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester include its use in the synthesis of other compounds, such as organoboron compounds and palladium complexes. It could also be used in the synthesis of optically active compounds and polymers. In addition, further research could be done to explore the potential biochemical and physiological effects of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Méthodes De Synthèse
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of pyridine-4-boronic acid with methoxycarbonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 3-methoxycarbonylpyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields 3-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Applications De Recherche Scientifique
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. In addition, 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in the synthesis of optically active compounds and in the synthesis of polymers.
Propriétés
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPGMLTVKTGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



